2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

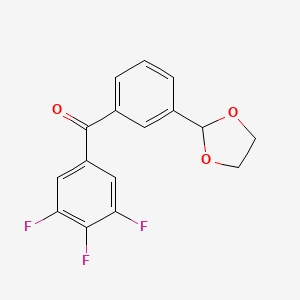

The compound 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of bromine and nitro groups on the pyrazole ring indicates that this compound could exhibit interesting chemical reactivity and potentially serve as a precursor for various chemical transformations.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of this compound, they do provide insights into the reactivity of related pyrazole derivatives. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate resulted in an unexpected cyclic imide product, indicating that the reactivity of pyrazole derivatives can be highly sensitive to reaction conditions . This suggests that the synthesis of the target compound would require careful control of reaction parameters to achieve the desired product.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, as evidenced by the X-ray crystallography characterization of the unexpected cyclic imide product mentioned earlier . The structure of this compound would likely be influenced by the electron-withdrawing effects of the nitro group and the steric and electronic effects of the bromine atoms, which could affect the overall geometry and electronic distribution of the molecule.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can lead to a variety of interesting products. For example, N-acetonylation of a tetrazolyl-nitropyrazole compound led to both expected isomeric N-acetonyl derivatives and an unexpected tricyclic product . This demonstrates that pyrazole compounds can undergo complex reactions, including intramolecular electrophilic attacks, which could be relevant for the target compound when considering its potential reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups. The presence of bromine and nitro groups in the target compound would likely result in a relatively high molecular weight and could affect its solubility in various solvents. The acidity of the acetic acid moiety would also be an important factor, potentially making the compound a good ligand for metal complexation, as seen with other pyrazole-based ligands . Additionally, the electronic properties of the nitro group could confer interesting optical or electronic characteristics to the compound.

Scientific Research Applications

Corrosion Inhibition

2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid derivatives have been studied for their effectiveness as corrosion inhibitors. For example, pyrazoline derivatives have shown high inhibition efficiency in protecting mild steel in acidic media. These compounds demonstrate mixed-type inhibition properties and adhere to the surface of the metal following the Langmuir adsorption isotherm. The use of both experimental and theoretical methods, including Density Functional Theory calculations and molecular dynamic simulations, has provided insights into the mode of action of these inhibitors (Lgaz et al., 2018).

Organometallic Chemistry

Derivatives of this compound are important in the synthesis of organometallic compounds. These compounds have been used to create dimeric bis[dicarboxylatotetraorganodistannoxanes], which display unique structural characteristics and exhibit varying degrees of fungicide, insecticide, miticide activities, and cytotoxicities (Wen et al., 2005).

Synthetic Chemistry

In synthetic chemistry, the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole has been explored. This reaction demonstrates the potential for creating novel compounds, including the formation of 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole and other derivatives in different solvents. These findings are significant for advancing synthetic methodologies and understanding reaction mechanisms (Khaliullin et al., 2020).

Coordination Chemistry

Compounds related to this compound play a crucial role in coordination chemistry. For example, the synthesis and characterization of various complexes with ligands such as 3,3-bis(pyrazol-1-yl)propionic acid have revealed unique structural features and potential applications in materials science (Peters et al., 2009).

Catalysis

Derivatives of this compound have been used in catalysis. For instance, Cu(II)/pypzacac complexes have demonstrated excellent performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, highlighting their utility in green chemistry applications (Xie et al., 2014).

Future Directions

properties

IUPAC Name |

2-(3,5-dibromo-4-nitropyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N3O4/c6-4-3(10(13)14)5(7)9(8-4)1-2(11)12/h1H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUZTGPTWKIBET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1C(=C(C(=N1)Br)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.